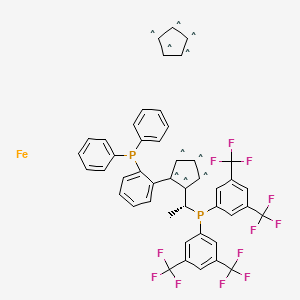
N N'-Bis(salicylidene)-1 2-phenylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(salicylidene)-1,2-phenylene: is a Schiff base compound derived from the condensation of salicylaldehyde and 1,2-phenylenediamine. This compound is known for its chelating properties and is widely used in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(salicylidene)-1,2-phenylene involves the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(salicylidene)-1,2-phenylene follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-Bis(salicylidene)-1,2-phenylene can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized products such as quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted Schiff base derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(salicylidene)-1,2-phenylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(salicylidene)-1,2-phenylene primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. These metal complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar chelating properties but derived from ethylenediamine instead of 1,2-phenylenediamine.
N,N’-Bis(salicylidene)diaminopropane: Similar structure but with a propane backbone.
N,N’-Bis(salicylidene)diaminobutane: Similar structure but with a butane backbone.
Uniqueness: N,N’-Bis(salicylidene)-1,2-phenylene is unique due to its aromatic backbone, which provides additional stability and rigidity to the metal complexes formed. This can lead to different catalytic and biological properties compared to its aliphatic counterparts.
Eigenschaften
Molekularformel |
C20H18CoN2O3 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |
InChI-Schlüssel |
YHQRENMIEXZQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)










![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
